molecular formula C9H9I B145472 5-Iodo-2,3-dihydro-1H-indene CAS No. 132464-83-6

5-Iodo-2,3-dihydro-1H-indene

Cat. No.: B145472
CAS No.: 132464-83-6
M. Wt: 244.07 g/mol
InChI Key: BDFQJOIAYXQHQR-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3-dihydro-1H-indene typically involves the iodination of 2,3-dihydro-1H-indene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indene ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indene ring can be oxidized to form indanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to hydrogenate the indene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of 5-substituted-2,3-dihydro-1H-indene derivatives.

    Oxidation: Formation of 5-iodoindanone or related compounds.

    Reduction: Formation of 2,3-dihydro-1H-indene or fully hydrogenated indane derivatives.

Scientific Research Applications

5-Iodo-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can also facilitate the formation of reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoindene: Lacks the dihydro component, leading to different reactivity and applications.

    5-Bromo-2,3-dihydro-1H-indene: Similar structure but with a bromine atom instead of iodine, resulting in different chemical properties.

    5-Chloro-2,3-dihydro-1H-indene:

Uniqueness

5-Iodo-2,3-dihydro-1H-indene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming various derivatives. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-iodo-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFQJOIAYXQHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567974
Record name 5-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132464-83-6
Record name 5-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-2,3-dihydro-1H-indene
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